molecular formula C10H20 B034852 3-Ethyl-2-methyl-1-heptene CAS No. 19780-60-0

3-Ethyl-2-methyl-1-heptene

Cat. No. B034852
CAS RN: 19780-60-0
M. Wt: 140.27 g/mol
InChI Key: ZNQRZLWSGCOUEI-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-1-heptene is a chemical compound with the molecular formula C10H20 . It has an average mass of 140.266 Da and a monoisotopic mass of 140.156494 Da .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-2-methyl-1-heptene can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for this compound is InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h10H,3,5-8H2,1-2,4H3 .

Scientific Research Applications

  • Fuel Production : An efficient method for the selective dimerization of renewable 2-ethyl-1-hexene to produce renewable jet and diesel fuels has been developed. This process holds potential for blending with conventional fuels without affecting their density and low-temperature viscosity (Harvey & Quintana, 2010).

  • Chemical Reactions and Synthesis : Studies have shown that Ethyl 2,2-dichloroacetoacetate can form adducts with 1-heptene and methyl acrylate, leading to the generation of specific radicals (Abdulkina et al., 1981). Additionally, the hydroformylation of 1-heptene, telomerization of 1,3-butadiene, and ethene tetramerization are promising for the selective production of 1-octene and 1-hexene (Leeuwen et al., 2011).

  • Polymerization : Poly(3-heptene) was successfully achieved through chain-walking, resulting in branched amorphous polymers with a glass transition temperature of around 68°C. This opens up possibilities for novel polyolefin materials (Wang et al., 2019).

  • Pyrolysis Chemistry : Pyrolysis of 1-heptene produces ethylene, with allyl radicals playing a crucial role in product formation. This process is influenced by the fuel's molecular structure, leading to similarities in primary fuel decomposition pathways and pyrolysis reactivity (Cao et al., 2021).

  • Mass Spectrometry Studies : Scleral rearrangement in 1-heptene significantly impacts the formation of fragment ions, with allylic cleavage and McLafferty rearrangement being predominant processes (Falick & Gäumann, 1976).

  • Radical Reactions : Free radical reactions in solutions with compounds like 1-heptene can lead to the formation of compounds with ethylenic double bonds, influencing hydrogen atom removal processes (Milovskaya et al., 1958).

properties

IUPAC Name

3-ethyl-2-methylhept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h10H,3,5-8H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQRZLWSGCOUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941560
Record name 3-Ethyl-2-methylhept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-methyl-1-heptene

CAS RN

19780-60-0
Record name 3-Ethyl-2-methyl-1-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-2-methyl-1-heptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2-methylhept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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